molecular formula C9H6Cl2O B8756985 3-Chloro-3-(4-chlorophenyl)-2-propenal

3-Chloro-3-(4-chlorophenyl)-2-propenal

Cat. No.: B8756985
M. Wt: 201.05 g/mol
InChI Key: IWQMAUVMLFGNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-3-(4-chlorophenyl)-2-propenal is an organic compound characterized by the presence of a chlorinated phenyl group and a chloroacrolein moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(4-chlorophenyl)-2-propenal typically involves the chlorination of 4-chlorobenzaldehyde followed by a series of reactions to introduce the acrolein moiety. One common method involves the reaction of 4-chlorobenzaldehyde with phosphorus pentachloride (PCl5) to form 4-chlorobenzyl chloride. This intermediate is then subjected to further reactions to yield the desired this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-(4-chlorophenyl)-2-propenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Chloro-3-(4-chlorophenyl)-2-propenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-chlorophenyl)-2-propenal involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This reactivity is the basis for its potential biological activities, such as antimicrobial and anticancer effects .

Properties

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

3-chloro-3-(4-chlorophenyl)prop-2-enal

InChI

InChI=1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H

InChI Key

IWQMAUVMLFGNGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)Cl)Cl

Origin of Product

United States

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